molecular formula C12H23NO4 B14799273 Tert-butyl3-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate

Tert-butyl3-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate

Cat. No.: B14799273
M. Wt: 245.32 g/mol
InChI Key: IIPPBNLVPRFHMN-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C12H23NO4 . It is a piperidine derivative, characterized by the presence of a tert-butyl group, a hydroxy group, and a methoxymethyl group attached to the piperidine ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methoxymethyl chloride. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified using standard techniques such as column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification process may involve additional steps such as recrystallization to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tert-butyl 3-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and methoxymethyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and selectivity .

Comparison with Similar Compounds

  • Tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

Comparison: Tert-butyl 3-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate is unique due to the specific positioning of the hydroxy and methoxymethyl groups on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

tert-butyl 3-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-6-5-9(8-16-4)10(14)7-13/h9-10,14H,5-8H2,1-4H3

InChI Key

IIPPBNLVPRFHMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)COC

Origin of Product

United States

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